molecular formula C12H14N4O3 B11690694 N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine

N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B11690694
M. Wt: 262.26 g/mol
InChI Key: MVUCVJUCOOSJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine is a chemical compound with a complex structure that includes a methoxy group, a methyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the pyrazole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and pyrazole ring formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)-3-nitro-beta-oxobenzenepropionamide
  • N-(2-methoxy-5-methylphenyl)dodecanamide
  • N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

InChI

InChI=1S/C12H14N4O3/c1-7-4-5-10(19-3)9(6-7)13-12-11(16(17)18)8(2)14-15-12/h4-6H,1-3H3,(H2,13,14,15)

InChI Key

MVUCVJUCOOSJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NNC(=C2[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.